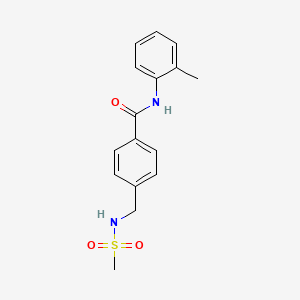![molecular formula C15H11IN2OS B6092580 2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B6092580.png)
2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. Quinazolinones are heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with thiols. One efficient method is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and yields up to 98%.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the quinazolinone ring or the iodobenzyl group.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinazolinone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Investigated for its role as a multi-kinase inhibitor and apoptosis inducer.
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one involves its interaction with multiple molecular targets. It acts as a multi-kinase inhibitor, affecting pathways involved in cell proliferation and survival. The compound inhibits kinases such as VEGFR2, EGFR, and HER2, leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanylquinazolin-4(3H)-one: Similar structure but lacks the iodobenzyl group.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Similar structure with a bromophenyl group instead of the iodobenzyl group.
Uniqueness
2-[(4-iodobenzyl)sulfanyl]quinazolin-4(3H)-one is unique due to the presence of the iodobenzyl group, which enhances its biological activity and specificity as a kinase inhibitor. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQSGGABUNIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide](/img/structure/B6092497.png)
![4,4,8-TRIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6092502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine](/img/structure/B6092520.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6092545.png)
![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6092562.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6092569.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)

